Elgodipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRIPYHIFXGCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922957 | |
| Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119413-55-7 | |
| Record name | Elgodipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELGODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JI11Z5REF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elgodipine's Mechanism of Action on L-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of Elgodipine Development: It is important to note that the clinical development of this compound was discontinued. As a result, publicly available, detailed quantitative data on its specific interactions with L-type calcium channels is limited. This guide will therefore describe the established mechanism of action for dihydropyridine (DHP) L-type calcium channel blockers, using the well-characterized and structurally related compound, amlodipine, as a representative example for quantitative data and detailed molecular interactions. This compound belongs to this same class of drugs and is expected to share a similar fundamental mechanism of action.
Executive Summary
This compound is a dihydropyridine derivative that acts as a blocker of L-type voltage-gated calcium channels (L-VGCCs).[1] This class of drugs is fundamental in cardiovascular therapy due to their ability to modulate calcium influx into vascular smooth muscle and cardiac cells. By inhibiting L-type calcium channels, dihydropyridines like this compound cause vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth overview of the mechanism of action of dihydropyridine L-type calcium channel blockers, with a focus on their molecular interactions, the experimental protocols used for their characterization, and their effects on downstream signaling pathways.
Introduction to L-type Calcium Channels
L-type voltage-gated calcium channels are crucial for regulating intracellular calcium concentration in response to membrane depolarization. They are found in various excitable cells, including those in the cardiovascular system. Structurally, L-type calcium channels are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers. Dihydropyridines bind to a specific site on the α1 subunit, allosterically modulating channel function.
Molecular Mechanism of Action of Dihydropyridine Blockers
Dihydropyridines, including this compound, exhibit a state-dependent binding to L-type calcium channels. Their affinity for the channel is significantly higher when the channel is in the depolarized (open or inactivated) state compared to the resting state. This voltage-dependent and use-dependent inhibition is a hallmark of this drug class.
The binding of a dihydropyridine molecule to the channel stabilizes the inactivated state, thereby reducing the number of channels available to open upon subsequent depolarization. This leads to a decrease in the influx of calcium ions into the cell. In vascular smooth muscle, this reduction in intracellular calcium leads to relaxation and vasodilation.
Key Characteristics of Dihydropyridine Interaction:
-
Voltage-Dependence: The inhibitory effect is more pronounced at more depolarized membrane potentials.
-
Use-Dependence: The block is enhanced with repetitive stimulation (higher frequency of channel opening).
-
Binding Site: The dihydropyridine binding site is located on the α1 subunit of the L-type calcium channel, specifically involving residues in the S5 and S6 transmembrane segments of domains III and IV.
Quantitative Analysis of Dihydropyridine-L-type Calcium Channel Interaction
Due to the limited availability of specific quantitative data for this compound, this section presents representative data for amlodipine, a widely studied dihydropyridine L-type calcium channel blocker.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for its receptor. In the context of L-type calcium channels, these assays often use a radiolabeled dihydropyridine, such as [³H]isradipine or [³H]amlodipine, to characterize the binding of other compounds.
Table 1: Representative Binding Affinity of Amlodipine for L-type Calcium Channels
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| Kd | 1.68 ± 0.12 nM | Rat cardiac membranes | (-)[³H]amlodipine | [2] |
| Bmax | 0.34 ± 0.08 pmol/mg protein | Rat cardiac membranes | (-)[³H]amlodipine | [2] |
| IC50 | 4.2 ± 0.6 µM | Rabbit skeletal muscle transverse tubule membranes | [³H]DHP | [3] |
Note: Kd (dissociation constant) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. Bmax (maximum binding capacity) reflects the total number of receptors in the preparation. IC50 (half maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Electrophysiological Studies (Patch-Clamp)
The whole-cell patch-clamp technique is a powerful tool to directly measure the ionic currents flowing through the channels in the cell membrane and to study the effects of drugs on these currents.
Table 2: Representative Electrophysiological Effects of Amlodipine on L-type Calcium Channels
| Parameter | Effect of (S)-Amlodipine | Cell Type | Conditions | Reference |
| ICa-L Blockade | 1.5% at 0.1 µM, 25.4% at 0.5 µM, 65.2% at 1 µM, 78.4% at 5 µM, 94.2% at 10 µM | Rat ventricular myocytes | Whole-cell patch clamp | [4] |
| Half-activation Voltage (V1/2, act) | Shifted from -16.01 mV to -24.09 mV with increasing concentration | Rat ventricular myocytes | Whole-cell patch clamp | [4] |
| Half-inactivation Voltage (V1/2, inact) | Shifted from -27.16 mV to -35.16 mV with increasing concentration | Rat ventricular myocytes | Whole-cell patch clamp | [4] |
| Recovery from Inactivation | Prolonged with increasing concentration | Rat ventricular myocytes | Whole-cell patch clamp | [4] |
Experimental Protocols
Radioligand Binding Assay Protocol (Competition Assay)
This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., this compound) for the dihydropyridine binding site on L-type calcium channels using a radiolabeled dihydropyridine.
Objective: To determine the IC50 and subsequently the Ki of a test compound.
Materials:
-
Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cardiac ventricles, cerebral cortex).
-
Radioligand: [³H]isradipine or another suitable [³H]dihydropyridine.
-
Test compound (this compound).
-
Non-specific binding control: A high concentration of an unlabeled dihydropyridine (e.g., nifedipine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow Diagram:
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol outlines the general steps for recording L-type calcium currents from isolated cells to assess the effect of a test compound.
Objective: To measure the effect of this compound on the amplitude and kinetics of L-type calcium currents.
Materials:
-
Isolated single cells (e.g., ventricular myocytes, vascular smooth muscle cells).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes (borosilicate glass).
-
Extracellular solution (in mM): e.g., 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Intracellular (pipette) solution (in mM): e.g., 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2.
-
Test compound (this compound).
Procedure:
-
Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion.
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Current Recording: Clamp the cell membrane at a holding potential where L-type calcium channels are mostly in the closed state (e.g., -80 mV). Apply depolarizing voltage steps to elicit L-type calcium currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the changes in the amplitude and kinetics (activation, inactivation, recovery) of the L-type calcium current in the presence of the drug.
-
Data Analysis: Analyze the current-voltage (I-V) relationship, steady-state activation and inactivation curves, and time constants of inactivation to quantify the drug's effect.
Experimental Workflow Diagram:
Downstream Signaling Pathways
The inhibition of L-type calcium channels by dihydropyridines has significant effects on intracellular signaling cascades that are dependent on calcium influx.
Calcineurin-NFAT Pathway
In cardiac myocytes, calcium entry through L-type calcium channels can activate the calcium-dependent phosphatase, calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with cardiac hypertrophy. By blocking calcium influx, L-type calcium channel blockers can inhibit the activation of the calcineurin-NFAT pathway, which may contribute to their therapeutic effects in certain cardiovascular diseases.
Signaling Pathway Diagram:
Conclusion
This compound, as a dihydropyridine derivative, is a potent blocker of L-type voltage-gated calcium channels. Its mechanism of action is characterized by voltage- and use-dependent binding to the channel, leading to the stabilization of the inactivated state and a reduction in calcium influx. This action underlies its vasodilatory effects. While specific quantitative data for this compound is scarce due to its discontinued development, the well-established principles of dihydropyridine action, exemplified by amlodipine, provide a robust framework for understanding its pharmacological effects. The experimental protocols and signaling pathways described in this guide are fundamental to the study of this important class of cardiovascular drugs.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of (S)-amlodipine and (R)-amlodipine on L-type calcium channel current of rat ventricular myocytes and cytosolic calcium of aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of Preclinical Pharmacokinetic and Bioavailability Profiles of Dihydropyridine Calcium Channel Blockers: A Technical Guide Using Amlodipine as a Case Study
Disclaimer: Initial literature searches for "Elgodipine" did not yield specific results. Consequently, this technical guide utilizes Amlodipine, a structurally similar and well-documented dihydropyridine calcium channel blocker, as a representative compound to illustrate the core principles of preclinical pharmacokinetic and bioavailability assessment. The data and methodologies presented herein pertain to Amlodipine and serve as a framework for the type of information required for a comprehensive evaluation of a new chemical entity within this class.
This technical whitepaper provides an in-depth overview of the preclinical pharmacokinetics and bioavailability of Amlodipine in various animal models. The intended audience for this document includes researchers, scientists, and professionals involved in the drug development process.
Quantitative Pharmacokinetic Parameters
The preclinical pharmacokinetic profile of Amlodipine has been characterized in several species. The following table summarizes key quantitative data for easy comparison.
| Parameter | Mouse | Rat | Dog |
| Bioavailability (Oral) | 100%[1] | 100%[1] | 88%[1] |
| Mean Plasma Half-Life | 11 hours[1] | 3 hours[1] | 30 hours[1] |
| Unchanged Drug in Urine | ~25% (of total radioactivity after IV dose)[1] | 10% (of urinary radioactivity)[2] | 2% (of urinary radioactivity)[2] |
| Primary Route of Metabolism | Not specified | Cleavage of the 5-methoxy-carbonyl group[2][3] | Oxidative deamination of the 2-aminoethoxy-methyl side-chain[2][3] |
| Protein Binding | Not specified | Not specified | Not specified |
Experimental Protocols
The data presented above were derived from a series of preclinical studies. The following sections detail the typical methodologies employed in these investigations.
2.1. Animal Models
-
Species: Mice, rats (including Wistar rats), and dogs were utilized in the cited studies.[1][3][4]
-
Housing: Animals were housed in standard cages under controlled environmental conditions.[4]
-
Ethics: All animal experimental protocols were approved by institutional animal ethics committees in accordance with established guidelines.[4]
2.2. Dosing and Sample Collection
-
Administration: Amlodipine was administered via both oral and intravenous (IV) routes to assess bioavailability and clearance.[2][3] Radiolabeled [4-¹⁴C]-Amlodipine was used to trace the metabolic fate of the drug.[1]
-
Sample Collection: Urine and feces were collected over extended periods (e.g., 48 hours for rats and up to 168 hours for dogs) to determine the excretion profile.[2][3] Blood samples were likely collected at various time points to determine plasma drug concentrations, although the specific time points are not detailed in the provided abstracts.
2.3. Analytical Methods
-
Chromatography: High-Pressure Liquid Chromatography (HPLC) and Gas Chromatography (GC) were the primary analytical techniques used for the specific quantification of Amlodipine in biological samples.[1]
-
Radiolabel Detection: Thin Layer Chromatography was employed to separate metabolites from the parent drug in studies using radiolabeled Amlodipine.[2][3]
-
Mass Spectrometry: Mass spectrometry was likely used in conjunction with chromatography to identify the chemical structures of the various metabolites.[2]
Visualizing Experimental and Metabolic Pathways
3.1. Experimental Workflow
The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.
Caption: Generalized workflow of a preclinical pharmacokinetic study.
3.2. Metabolic Pathways of Amlodipine in Preclinical Models
The metabolism of Amlodipine shows notable species-specific differences, particularly between rats and dogs. The diagram below outlines the primary metabolic transformations.
Caption: Primary metabolic pathways of Amlodipine in rats and dogs.
References
- 1. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of amlodipine in the rat and the dog: a species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of amlodipine in the rat and the dog: a species difference. | Semantic Scholar [semanticscholar.org]
- 4. impactfactor.org [impactfactor.org]
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Amlodipine
Disclaimer: The requested topic "Elgodipine" did not yield specific results. Based on the phonetic similarity, this guide details the synthesis and chemical characterization of Amlodipine , a widely used pharmaceutical compound.
This technical whitepaper provides a comprehensive overview of the synthesis and chemical characterization of Amlodipine, a dihydropyridine calcium channel blocker. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Synthesis of Amlodipine
The synthesis of Amlodipine, a 1,4-dihydropyridine derivative, is most commonly achieved through the Hantzsch pyridine synthesis. This method involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. A prevalent industrial synthesis route utilizes a phthalimide-protected amino group to prevent side reactions, which is later deprotected to yield the final Amlodipine molecule.[1]
A key intermediate in this process is phthalimidoamlodipine. The general synthetic scheme involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate and methyl 3-aminocrotonate, followed by the introduction of the aminoethoxy methyl side chain.[2][3] An alternative approach for synthesizing the enantiomerically pure S-(-)-Amlodipine involves the use of chiral resolving agents like D(-)-Tartaric acid.[4]
Experimental Protocol: Hantzsch Synthesis of Phthalimidoamlodipine Intermediate
This protocol is a generalized representation based on established Hantzsch synthesis principles for dihydropyridines.
-
Step 1: Knoevenagel Condensation. Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol, with a catalytic amount of a base like piperidine, to form the corresponding unsaturated intermediate. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Dihydropyridine Ring Formation. To the cooled reaction mixture from Step 1, an equimolar amount of methyl 3-aminocrotonate is added. The mixture is then heated to reflux for several hours until the reaction is complete, as indicated by TLC.
-
Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude phthalimidoamlodipine is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure intermediate.
Experimental Protocol: Deprotection to Amlodipine
-
Step 1: Hydrolysis of Phthalimide Group. The purified phthalimidoamlodipine is suspended in a solvent like ethanol or methanol. An aqueous solution of a primary amine, such as methylamine or hydrazine hydrate, is added to the suspension.[1]
-
Step 2: Reaction and Monitoring. The reaction mixture is stirred at room temperature or gentle heat. The progress of the deprotection is monitored by TLC.
-
Step 3: Isolation of Amlodipine. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent, and the phthalhydrazide byproduct is removed by filtration. The filtrate containing Amlodipine is then purified, often by conversion to a salt (e.g., besylate) and subsequent recrystallization.
Chemical Characterization of Amlodipine
The chemical structure and purity of synthesized Amlodipine are confirmed using a variety of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Amlodipine. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and the overall connectivity of the atoms.
Table 1: ¹H NMR Chemical Shifts for Amlodipine Besylate
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.8-7.9 | m | Aromatic protons (Besylate) |
| 7.3-7.4 | m | Aromatic protons (Besylate) |
| 7.0-7.2 | m | Aromatic protons (Chlorophenyl) |
| 5.3 | s | C4-H (Dihydropyridine ring) |
| 4.7 | s | -OCH₂- |
| 4.0 | q | -OCH₂CH₃ |
| 3.5 | s | -OCH₃ |
| 3.1 | t | -CH₂NH₂ |
| 2.8 | t | -OCH₂CH₂- |
| 2.3 | s | C6-CH₃ (Dihydropyridine ring) |
| 1.2 | t | -OCH₂CH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data compiled from multiple sources.[5][6]
Table 2: ¹³C NMR Chemical Shifts for Amlodipine Besylate
| Chemical Shift (ppm) | Assignment |
| 167.8 | Ester C=O |
| 165.5 | Ester C=O |
| 148.2 | C2 (Dihydropyridine ring) |
| 145.1 | Aromatic C (Besylate) |
| 144.9 | C6 (Dihydropyridine ring) |
| 131.9 | Aromatic C (Chlorophenyl) |
| 129.5 | Aromatic C (Chlorophenyl) |
| 128.9 | Aromatic C (Besylate) |
| 128.5 | Aromatic C (Chlorophenyl) |
| 126.8 | Aromatic C (Besylate) |
| 104.2 | C3 (Dihydropyridine ring) |
| 101.5 | C5 (Dihydropyridine ring) |
| 68.9 | -OCH₂- |
| 60.1 | -OCH₂CH₃ |
| 50.8 | -OCH₃ |
| 40.8 | -CH₂NH₂ |
| 39.7 | C4 (Dihydropyridine ring) |
| 19.4 | C6-CH₃ |
| 14.6 | -OCH₂CH₃ |
Note: Chemical shifts are approximate and based on computational predictions and available data.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Amlodipine, confirming its identity. Electrospray ionization (ESI) is a common technique used for this analysis.
Table 3: Mass Spectrometry Data for Amlodipine
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 409.2 |
| Major Product Ions | m/z 294.1, 238.1 |
Data obtained from LC-MS/MS analysis.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Amlodipine and for its quantification in pharmaceutical formulations. A variety of methods have been developed, typically employing reversed-phase columns.
Table 4: Representative HPLC Method for Amlodipine Analysis
| Parameter | Condition |
| Column | C18 (e.g., 125 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 3.5) (37:63, v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 239 nm |
| Retention Time | ~7.1 min |
This is an example method; parameters may vary.[10][11]
Experimental Protocols for Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of Amlodipine besylate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
-
Sample Preparation: Prepare a stock solution of Amlodipine in a suitable solvent (e.g., methanol). Dilute the stock solution to an appropriate concentration with the mobile phase.
-
Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. Separate the analyte using a reversed-phase column and a suitable mobile phase gradient.
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in positive ion mode. Set the instrument to monitor for the precursor ion (m/z 409.2) and its characteristic product ions.[8]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and buffer solution. Adjust the pH as required. Degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare a standard solution of Amlodipine of known concentration. Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms. Determine the purity by comparing the peak area of Amlodipine to the total area of all peaks.
Conclusion
This guide has outlined the fundamental principles and methodologies for the synthesis and chemical characterization of Amlodipine. The Hantzsch synthesis provides a reliable route to the dihydropyridine core, while a suite of analytical techniques including NMR, MS, and HPLC are essential for confirming the structure, identity, and purity of the final product. The data and protocols presented herein serve as a valuable resource for professionals engaged in the research and development of this important pharmaceutical agent.
References
- 1. US20070260065A1 - Process for preparing amlodipine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel process s-(-) amlodipine and their intermediates [wisdomlib.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Amlodipine Besylate(111470-99-6) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Validated HPLC method for determination of amlodipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
In Vitro Pharmacological Profile of Amlodipine (as a representative Dihydropyridine Calcium Channel Blocker)
Disclaimer: The following in-depth technical guide on the in vitro pharmacological profile of Amlodipine is provided as a representative example due to the absence of specific public-domain data for "Elgodipine" in the conducted searches. Amlodipine, a well-characterized dihydropyridine calcium channel blocker, is used here to illustrate the requested data presentation, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals can adapt this framework for their internal data on this compound.
Introduction
Amlodipine is a long-acting, dihydropyridine-class calcium channel blocker used in the management of hypertension and angina.[1][2][3] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] This document provides a comprehensive overview of the in vitro pharmacological properties of amlodipine, detailing its binding affinity, electrophysiological effects, and cellular functional activities.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. For amlodipine, these studies have elucidated its interaction with L-type calcium channels.
Quantitative Binding Data
| Target | Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| L-type Calcium Channel | (-)[3H]amlodipine | Rat cardiac membrane fragments | 1.64 ± 0.17 | 0.45 ± 0.08 | [6] |
| L-type Calcium Channel | [3H]nitrendipine | Rat cardiac sarcolemma | - | - | [7] |
| Alpha-1a adrenergic receptor | - | Human | pKi = 5.63 | - | [8] |
| Alpha-1b adrenergic receptor | - | Human | pKi = 5.1 | - | [8] |
| Alpha-1d adrenergic receptor | - | Human | pKi = 5.27 | - | [8] |
Note: Further details on the specific binding parameters (Ki) against various radioligands can be found in specialized databases like the IUPHAR/BPS Guide to PHARMACOLOGY.[8]
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of a test compound for L-type calcium channels in a specific tissue preparation.
Materials:
-
Tissue Preparation: Rat cardiac membrane fragments.
-
Radioligand: (-)[3H]amlodipine.
-
Test Compound: Amlodipine (for competition assays).
-
Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Isolate cardiac tissue from rats and homogenize in an appropriate buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times and resuspend in the incubation buffer. Determine the protein concentration of the membrane preparation.
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of (-)[3H]amlodipine.
-
For each concentration, prepare parallel tubes containing an excess of unlabeled amlodipine to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 5 hours for amlodipine).[6]
-
-
Assay Termination: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot the specific binding data against the radioligand concentration.
-
Analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.[9]
-
Electrophysiological Profiling
Electrophysiology studies are essential to characterize the functional effects of a compound on ion channel activity. For amlodipine, these studies confirm its inhibitory action on L-type calcium currents.
Quantitative Electrophysiology Data
| Cell Type | Channel | Method | IC50 | Key Findings | Reference |
| Rat Aortic Smooth Muscle Cells | L-type Ca2+ Channel | Ca2+-induced contractions | 1.9 nM | Potent inhibition of Ca2+-induced contractions | [7] |
| CHO cells expressing α1C subunit | L-type Ca2+ Channel | Whole-cell patch clamp | - | Inhibition of inward Ba2+ current | [10] |
| Canine Cardiac Cells | AV nodal conduction | In vivo electrophysiology | - | Slight prolongation of AV nodal conduction | [11][12] |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the inhibitory effect of a test compound on L-type calcium channel currents in a cellular model.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the α1C subunit of the L-type calcium channel.[10]
-
Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
Solutions:
-
External Solution (containing Ba2+ as charge carrier): To isolate calcium channel currents.
-
Internal (Pipette) Solution: Containing ions to mimic the intracellular environment.
-
-
Test Compound: Amlodipine dissolved in the external solution at various concentrations.
Procedure:
-
Cell Preparation: Plate the transfected CHO cells on glass coverslips and allow them to adhere.
-
Pipette Fabrication: Pull glass capillaries to form micropipettes with a fine tip. Fire-polish the tip to ensure a smooth surface for sealing.
-
Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Current Recording:
-
Drug Application: Perfuse the external solution containing different concentrations of amlodipine over the cell and record the current at each concentration.
-
Data Analysis:
-
Measure the peak inward current amplitude at each drug concentration.
-
Normalize the current to the control (pre-drug) current.
-
Plot the normalized current as a function of drug concentration and fit the data to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.
-
Cellular Functional Assays
Cellular functional assays provide insights into the downstream consequences of target engagement. For amlodipine, these assays demonstrate its effects on vascular smooth muscle cell physiology.
Quantitative Cellular Data
| Assay | Cell Type | Endpoint | IC50 / Effect | Reference |
| Cell Viability (MTT Assay) | A549 & H1299 Lung Cancer Cells | Proliferation | IC50 = 23 & 25.66 µM | [13] |
| Ca2+ Mobilization | Human Vascular Smooth Muscle Cells | Intracellular Ca2+ release | Dose-dependent reduction | [14] |
| ERK 1/2 Activation | Human Vascular Smooth Muscle Cells | Phosphorylation of ERK 1/2 | Reduction with bFGF stimulation | [14] |
Experimental Protocol: Cell Viability (MTT) Assay
Objective: To assess the effect of a test compound on the viability and proliferation of cells.
Materials:
-
Cell Line: A549 human lung carcinoma cells.[13]
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
96-well Plates: For cell seeding and treatment.
-
Test Compound: Amlodipine.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: (e.g., DMSO or acidified isopropanol).
-
Plate Reader: To measure absorbance.
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density (e.g., 1x104 cells/well) and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of amlodipine (e.g., 10, 15, 20, 30, 40 µM) for a specified duration (e.g., 48 hours).[13] Include vehicle-treated wells as a control.
-
MTT Addition: After the treatment period, add MTT reagent to each well and incubate for a few hours (e.g., 4 hours). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways
Amlodipine's primary mechanism of action is the blockade of L-type calcium channels. This action initiates a cascade of downstream signaling events, primarily leading to vasodilation. Additionally, amlodipine has been shown to modulate other signaling pathways involved in cell growth and differentiation.
References
- 1. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amlodipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Stereoselective plasma protein binding of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. Hemodynamic and electrophysiologic effects of amlodipine, a new calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolomic Analysis, Antiproliferative, Anti-Migratory, and Anti-Invasive Potential of Amlodipine in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Amlodipine: An In-depth Technical Guide
Disclaimer: The initial query for "Elgodipine" did not yield specific results. Based on the context of the provided search results, this document focuses on the preclinical safety and toxicology of Amlodipine , a widely studied and prescribed calcium channel blocker. It is presumed that "this compound" was a typographical error.
This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of amlodipine. The information is intended for researchers, scientists, and drug development professionals.
Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[1] It is widely used for the treatment of hypertension and angina.[2] Preclinical studies are crucial for establishing the safety profile of a drug before it is administered to humans. This guide summarizes key findings from various nonclinical studies on amlodipine.
Acute Toxicity
Acute toxicity studies are designed to determine the potential toxicity of a substance after a single dose.
Table 1: Acute Toxicity of Amlodipine
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 37 mg/kg | [3] |
| Rat | Oral | 70 mg/kg (in a study of poisoned animals) | [4] |
Experimental Protocol: Acute Oral Toxicity Study (General)
A typical acute oral toxicity study involves the administration of a single dose of the test substance to animals, usually rodents. The animals are then observed for a set period, typically 14 days, for any signs of toxicity, including mortality. The LD50 (Lethal Dose, 50%) is then calculated, which is the dose that is lethal to 50% of the test animals.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted to evaluate the toxic effects of a substance after repeated administration over a longer period.
Table 2: Repeat-Dose Toxicity of Amlodipine
| Species | Duration | Route of Administration | Dose Levels | Key Findings | NOAEL | Reference |
| Rat | 13 weeks | Oral | Not specified | Consistent with findings for aliskiren and amlodipine alone in a combination study. | Not specified | [5] |
| Dog | 6 weeks | Oral | Not specified | Caused soft stools, loose stools, decreased appetite, and emesis. No toxic reactions related to weight, temperature, blood pressure, hematology, stool, urine, bone marrow, or electrocardiogram. | Not specified | [6] |
| Dog | Not specified | Oral | High dose | Increase in the organ coefficient of the heart. | Not specified | [6] |
Experimental Protocol: 6-Week Repeat-Dose Toxicity Study in Dogs
In a 6-week repeat-dose toxicity study, Beagle dogs were administered amlodipine besylate, levoamlodipine maleate, atorvastatin calcium, or a combination of levoamlodipine maleate and atorvastatin calcium.[6] The animals were observed for clinical signs of toxicity, and various parameters such as body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored.[6] At the end of the study, a full necropsy and histopathological examination of tissues were performed.[6]
Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material of cells.
Table 3: Genotoxicity of Amlodipine
| Assay | Test System | Concentration/Dose | Results | Reference |
| Ames Test | Salmonella typhimurium | Up to 10 mg/plate (racemic amlodipine) | Negative | [6] |
| Chromosomal Aberration Test | Human peripheral blood lymphocytes | Up to 10 µg/mL (racemic amlodipine) | Negative | [6] |
| Mouse Micronucleus Test | Mouse | 20 mg/kg (single dose) and 10 mg/kg (for 5 days) (racemic amlodipine) | Negative | [6] |
| In vitro Chromosomal Aberration | Human peripheral blood lymphocytes | 0, 5, 10, 15, 25, and 50 mg/mL | Not statistically significant increase in chromosomal aberrations | [7] |
Experimental Protocol: In Vitro Chromosomal Aberration Assay
Human peripheral blood lymphocytes are cultured in the presence of different concentrations of the test substance (amlodipine) and a positive and negative control.[7] After a specific incubation period, the cells are harvested, and metaphase chromosomes are prepared and analyzed for structural aberrations such as breaks, gaps, and exchanges.[7]
Caption: General workflow for preclinical toxicology assessment.
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.
Table 4: Carcinogenicity of Amlodipine
| Species | Duration | Route of Administration | Dose Levels | Findings | Reference |
| Mouse | 2 years | Oral | 0.5, 1.25, and 2.5 mg/kg/day (racemate) | No evidence of carcinogenic effect | [6] |
| Rat | 2 years | Oral | 0.5, 1.25, and 2.5 mg/kg/day (racemate) | No evidence of carcinogenic effect | [6] |
Experimental Protocol: Two-Year Rodent Carcinogenicity Study
In these studies, rats and mice are administered the test substance (amlodipine) daily for a period of two years.[6] The animals are monitored for the development of tumors. At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.[6]
Reproductive and Developmental Toxicity
These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.
Table 5: Reproductive and Developmental Toxicity of Amlodipine
| Study Type | Species | Dose Levels | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Fertility | Rat | 10 mg/kg (racemate) | No adverse effects on fertility |[6] | | Teratogenicity | Rat | 10 mg/kg (racemate) | Smaller litter size and increased gestation period |[6] | | Teratogenicity | Rabbit | 10 mg/kg (racemate) | No teratogenic effects |[6] | | Developmental Toxicity | Mouse | 0.2, 0.8, and 1.6 mg/kg body weight | NOAEL of 0.2 mg/kg. Higher doses caused reduced maternal organ weights and embryo lethality at the highest dose. |[8] |
Experimental Protocol: Teratogenicity Study in Rats
Pregnant rats are administered the test substance during the period of organogenesis.[6] Just before delivery, the fetuses are removed by caesarean section and examined for any external, visceral, or skeletal abnormalities.[9]
Caption: Simplified signaling pathway of amlodipine.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
In healthy dogs, a single oral dose of levoamlodipine maleate at 0.1 mg/kg had no obvious effect on blood pressure, heart rate, or electrocardiogram parameters.[6] At 0.3 mg/kg, there was a trend of blood pressure reduction, and at 1 mg/kg, a significant reduction in blood pressure was observed with no significant effect on heart rate or electrocardiogram.[6] Single oral doses up to 1.0 mg/kg had no significant effect on the respiratory rate of healthy dogs.[6]
Conclusion
The preclinical data for amlodipine demonstrate a well-characterized safety profile. The acute toxicity is low, and it is not genotoxic or carcinogenic in rodent studies. Repeat-dose toxicity studies have identified some effects at higher doses, primarily related to its pharmacological activity. Reproductive and developmental toxicity studies have shown some effects at high doses, but no teratogenicity was observed in rabbits.[6] These preclinical findings have supported the long-term clinical use of amlodipine in the treatment of hypertension and angina.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacology, Efficacy and Safety of Felodipine with a Focus on Hypertension and Angina Pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journal.eu-jr.eu [journal.eu-jr.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. Reproductive toxicity studies of the antihypertensive agent felodipine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydropyridine Calcium Channel Blockers in Rodent Hypertension Models
Disclaimer: The following application notes and protocols are based on published research for amlodipine , a dihydropyridine calcium channel blocker. As no specific data for elgodipine in rodent hypertension models were publicly available at the time of this document's creation, amlodipine is used here as a surrogate. Researchers should consider the potential for different pharmacokinetic and pharmacodynamic properties of this compound and adjust protocols accordingly.
Introduction
This compound is a dihydropyridine calcium channel blocker expected to exhibit antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[1][2] These notes provide an overview of the presumed mechanism of action and detailed protocols for the administration of dihydropyridine calcium channel blockers, using amlodipine as an exemplar, in common rodent models of hypertension. The provided protocols are intended to serve as a starting point for researchers, and specific experimental conditions may require optimization.
Mechanism of Action
Dihydropyridine calcium channel blockers like this compound are understood to act as peripheral arterial vasodilators.[2] Their primary mechanism involves blocking the voltage-dependent L-type calcium channels in vascular smooth muscle cells.[3] This inhibition prevents the influx of calcium ions that is necessary for muscle contraction.[3][4] The resulting relaxation of vascular smooth muscle leads to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[1][2]
Caption: Presumed signaling pathway of this compound in vascular smooth muscle cells.
Rodent Models of Hypertension
Several rodent models are commonly used to study hypertension. The choice of model depends on the specific research question.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[5][6][7]
-
Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension when fed a high-salt diet, modeling salt-sensitive hypertension.
-
Angiotensin II (Ang II)-Induced Hypertensive Rats: Hypertension is induced by continuous infusion of Angiotensin II, a potent vasoconstrictor.[8]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: This model involves uninephrectomy followed by administration of DOCA and a high-salt diet, leading to volume-dependent hypertension.[8]
Data Presentation: Dosage and Administration of Amlodipine in Rodent Models
The following tables summarize dosages and administration routes for amlodipine in various rodent hypertension studies. These can be used as a reference for designing studies with this compound.
Table 1: Oral Administration of Amlodipine in Rats
| Rodent Model | Dosage | Frequency | Duration | Effects Noted | Reference |
| Spontaneously Hypertensive Rats (SHR) | 2, 8, and 20 mg/kg/day | Once daily | 6 months | Dose-dependent reduction in systolic blood pressure; reduction in cardiac fibrosis and hypertrophy.[6][9] | [6] |
| Dahl Salt-Sensitive Rats | 1 and 10 mg/kg/day | Once daily | Not specified | High dose (10 mg/kg/day) decreased systolic blood pressure and controlled excessive hypertrophy. | [6] |
| Rats with Heart Failure | 1 and 5 mg/kg/day | Once daily | 1 month | High dose (5 mg/kg/day) increased survival rate and improved left ventricular function.[10] | [10] |
Table 2: Intravenous and Intracerebroventricular Administration of Amlodipine in SHRs
| Administration Route | Dosage | Duration | Effects Noted | Reference |
| Intravenous (IV) Injection | 50 to 100 µg/kg | Single dose | Dose-related decrease in mean arterial pressure.[5] | [5] |
| Intracerebroventricular (ICV) Injection | 10 to 50 µg/kg | Single dose | Parallel decreases in mean arterial pressure, renal sympathetic nerve activity, and heart rate.[5] | [5] |
| Intravenous (IV) Infusion | 50 µg/kg/hour followed by 100 µg/kg/hour | 3 hours then 2 hours | Parallel decreases in renal sympathetic nerve activity, mean arterial pressure, and heart rate.[5] | [5] |
| Intravenous (IV) Infusion | 200 µg/kg loading dose + 50 µg/kg/hour | Continuous | Modest reduction in blood pressure; natriuresis and diuresis.[7] | [7] |
| Intravenous (IV) Infusion | 400 µg/kg loading dose + 100 µg/kg/hour | Continuous | Significant decrease in blood pressure in hypertensive rats; natriuresis and diuresis.[7][11] | [7][11] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the chronic effects of orally administered this compound on blood pressure in SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats (as controls).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose or as appropriate for this compound solubility).
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff method).[6]
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure and body weight of all rats for several days to ensure stability.
-
Group Allocation: Randomly assign SHRs to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A group of WKY rats should serve as a normotensive control.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle daily.
-
Administration: Administer this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 4-8 weeks). A typical volume is 1-2 mL/kg.
-
Blood Pressure Monitoring: Measure systolic blood pressure at regular intervals (e.g., weekly) throughout the study.
-
Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection (e.g., heart, aorta) for further analysis (e.g., histology for hypertrophy and fibrosis).
Caption: Experimental workflow for chronic oral administration of this compound in SHRs.
Protocol 2: Intravenous Infusion of this compound in Anesthetized SHRs
Objective: To investigate the acute dose-dependent effects of intravenously administered this compound on mean arterial pressure and renal function.
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
Anesthetic (e.g., sodium pentobarbitone).
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
Infusion pump.
-
This compound.
-
Saline (vehicle).
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform cannulation of the femoral artery (for blood pressure measurement) and femoral vein (for drug infusion).
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30-60 minutes) after surgery, infusing saline at a low rate.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate.
-
This compound Infusion:
-
Data Recording: Continuously record MAP and heart rate throughout the infusion period.
-
Urine Collection (Optional): The bladder can be cannulated to collect urine for the measurement of urine flow rate and sodium excretion to assess renal effects.[7]
Caption: Workflow for acute intravenous infusion of this compound in anesthetized SHRs.
Conclusion
The provided application notes and protocols, based on data from the analogous compound amlodipine, offer a comprehensive starting point for investigating the dosage and administration of this compound in rodent models of hypertension. Researchers should carefully consider the specific properties of this compound and may need to perform dose-ranging studies to determine the optimal experimental conditions. Thorough documentation of all experimental parameters is crucial for the reproducibility and interpretation of results.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amlodipine Mesylate? [synapse.patsnap.com]
- 5. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative effects of pranidipine with amlodipine in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the action of amlodipine on adrenergically regulated sodium handling by the kidney in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-Anginal Effects of Elgodipine (using Amlodipine as a proxy)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for utilizing established animal models to investigate the anti-anginal properties of Elgodipine, a novel dihydropyridine calcium channel blocker. Due to the limited publicly available data on this compound, these protocols have been developed using Amlodipine, a well-characterized drug of the same class, as a proxy. Amlodipine's known mechanisms of action and its efficacy in various angina models provide a robust framework for evaluating this compound.
The protocols detailed below cover models for both vasospastic and stable (exertional) angina, offering a comprehensive platform for preclinical assessment of this compound's therapeutic potential.
Mechanism of Action of Dihydropyridine Calcium Channel Blockers
This compound, as a dihydropyridine calcium channel blocker, is presumed to share its primary mechanism of action with Amlodipine. This involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1] This blockade prevents the influx of calcium ions, leading to vasodilation of both peripheral and coronary arteries.[1][2]
The anti-anginal effects are mediated through two main pathways:
-
Stable Angina: By causing peripheral arterial vasodilation, this compound reduces the total peripheral resistance (afterload) that the heart has to pump against. This decreases myocardial oxygen demand during exertion.[2]
-
Variant (Vasospastic) Angina: this compound directly acts on the coronary arteries, preventing and reversing the vasospasms that restrict blood flow to the heart muscle.[2]
A secondary mechanism that may contribute to this compound's effects, similar to Amlodipine, is the stimulation of endothelial nitric oxide (NO) production.[3][4][5] NO is a potent vasodilator, and its increased availability can further enhance coronary blood flow.
Signaling Pathways
The primary signaling pathway for the vasodilatory effect of this compound is the blockade of L-type calcium channels. A secondary pathway involves the stimulation of endothelial nitric oxide synthase (eNOS).
References
- 1. Acute drug testing with nitrates: angina relief during treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new perspective on calcium channel blockers in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of amlodipine on exercise tolerance, quality of life, and left ventricular function in patients with heart failure from left ventricular systolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Signaling Pathways in Cardiomyocytes Using Dihydropyridine Calcium Channel Blockers
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing dihydropyridine calcium channel blockers to investigate signaling pathways in cardiomyocytes. Due to the limited availability of specific data for Elgodipine, this document will use Amlodipine, a widely studied and representative dihydropyridine calcium channel blocker, to illustrate the experimental approaches and expected outcomes. The principles and protocols described herein are broadly applicable to other compounds in this class for studying their effects on cardiac muscle cells.
Amlodipine, by blocking L-type calcium channels, modulates intracellular calcium levels, a critical second messenger in cardiomyocytes.[1] This modulation influences a range of cellular processes, including hypertrophy, apoptosis, and oxidative stress. These notes will detail the signaling pathways affected by Amlodipine and provide protocols for their investigation.
Key Signaling Pathways Modulated by Amlodipine in Cardiomyocytes
Amlodipine has been shown to impact several critical signaling pathways in cardiomyocytes, primarily related to cell growth, survival, and stress responses.
Cardiac Hypertrophy and EGFR Signaling
Pathological cardiac hypertrophy, an enlargement of cardiomyocytes, is a key factor in the development of heart failure.[2][3] Amlodipine has been demonstrated to ameliorate cardiac hypertrophy by inhibiting the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[4]
Signaling Pathway Diagram: Amlodipine's Inhibition of EGFR-Mediated Hypertrophy
Caption: Amlodipine inhibits cardiomyocyte hypertrophy by blocking EGFR phosphorylation.
Hypoxia-Induced Apoptosis and the Akt Survival Pathway
Hypoxia can trigger apoptosis in cardiomyocytes, contributing to cardiac cell death in ischemic conditions. Amlodipine has been shown to protect cardiomyocytes from hypoxia-induced apoptosis by restoring cellular calcium levels and activating the pro-survival Akt signaling pathway.[5]
Signaling Pathway Diagram: Amlodipine's Anti-Apoptotic Effect via Akt Pathway
Caption: Amlodipine protects against hypoxia-induced apoptosis via the Akt pathway.
Doxorubicin-Induced Apoptosis and the Mitochondrial Pathway
The chemotherapeutic agent doxorubicin can induce cardiotoxicity, leading to cardiomyocyte apoptosis. Amlodipine mitigates this by suppressing the mitochondrial apoptotic pathway, an effect linked to its antioxidant properties.[1]
Signaling Pathway Diagram: Amlodipine's Inhibition of Doxorubicin-Induced Mitochondrial Apoptosis
References
- 1. Amlodipine inhibits doxorubicin-induced apoptosis in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiology of cardiac hypertrophy and heart failure: signaling pathways and novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of amlodipine on ventricular hypertrophy in hypertension patients: a systematic review and meta-analysis - Gao - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Amlodipine ameliorates myocardial hypertrophy by inhibiting EGFR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine protects rat ventricular cardiomyoblast H9c2 From hypoxia-induced apoptosis and restores oxidative balance by Akt-1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Amlodipine Instability in Physiological Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Amlodipine in physiological buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Amlodipine precipitating in my physiological buffer (e.g., PBS, cell culture media)?
A1: Amlodipine besylate is a sparingly soluble drug in aqueous solutions, especially at neutral to alkaline pH.[1] Physiological buffers, which typically have a pH of around 7.4, can reduce the solubility of Amlodipine, leading to precipitation. Other factors that can contribute to precipitation include high drug concentration, the presence of certain salts in the buffer, and temperature shifts.[2]
Q2: What are the main degradation pathways of Amlodipine in solution?
A2: Amlodipine is susceptible to degradation under several conditions. The primary degradation pathways include:
-
Hydrolysis: It degrades in both acidic and alkaline conditions.[3][4]
-
Oxidation: Amlodipine can be degraded by oxidizing agents.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[3][7]
Q3: How can I improve the solubility and stability of Amlodipine in my experiments?
A3: Several formulation strategies can be employed to enhance the solubility and stability of Amlodipine in aqueous solutions. These include:
-
Solid Dispersions: Creating a solid dispersion of Amlodipine with a hydrophilic polymer can significantly improve its dissolution rate and solubility.
-
Liposomal Formulations: Encapsulating Amlodipine within liposomes can protect it from degradation and improve its stability in physiological buffers.[8]
-
pH Adjustment: Maintaining a slightly acidic pH (if experimentally permissible) can increase the solubility of Amlodipine.
-
Use of Co-solvents: In some instances, the use of a small percentage of a biocompatible co-solvent may help to keep the drug in solution. However, this must be carefully validated for its effect on the experimental system.
Q4: What are the expected degradation products of Amlodipine?
A4: The major degradation products of Amlodipine include its pyridine derivative (Impurity D) formed under oxidative and photolytic stress.[3][5] Other degradation products can be formed through hydrolysis of the ester groups.
Troubleshooting Guide: Amlodipine Precipitation and Degradation
This guide provides solutions to common issues encountered during experiments with Amlodipine in physiological buffers.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to buffer | - Poor aqueous solubility of Amlodipine at neutral/alkaline pH.- High drug concentration.- Presence of incompatible salts in the buffer. | - Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it serially in the physiological buffer while vortexing.- Consider using a formulation approach like solid dispersion or liposomes to enhance solubility.- If possible, adjust the pH of the buffer to a slightly more acidic value (e.g., pH 6.8) without compromising the experiment. |
| Cloudiness or precipitation over time | - Slow precipitation of the drug due to borderline solubility.- Temperature fluctuations affecting solubility. | - Store the Amlodipine solution at a constant temperature.[9]- Prepare fresh solutions before each experiment.- Filter the solution through a 0.22 µm filter to remove any initial micro-precipitates. |
| Loss of drug activity or inconsistent results | - Degradation of Amlodipine due to pH, light, or oxidation. | - Protect the Amlodipine solution from light by using amber vials or covering the container with aluminum foil.- Prepare solutions fresh and avoid long-term storage in physiological buffers.- If the buffer contains potentially oxidative components, consider de-gassing the buffer or adding an antioxidant if it does not interfere with the experiment. |
| Formation of unknown peaks in HPLC analysis | - Presence of degradation products. | - Compare the chromatogram with known degradation product standards.- Perform forced degradation studies (acid, base, oxidation, photolysis) to identify the retention times of potential degradation products. |
Quantitative Data on Amlodipine Degradation
The following tables summarize the degradation of Amlodipine under various stress conditions.
Table 1: Degradation of Amlodipine under Hydrolytic and Oxidative Stress
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 0.1 M HCl | 3 days | Ambient | ~1% | [3] |
| 0.1 M NaOH | 3 days | Ambient | ~43% | [3] |
| 3% H₂O₂ | 3 days | Ambient | ~1% | [3] |
| Acidic Medium | - | - | 60% | [6] |
| Basic Medium | - | - | 25% | [6] |
| 30% H₂O₂ | - | - | 20% | [6] |
| Acidic condition (pH not specified) | 8 hours | - | 7.54% | [5] |
| Basic condition (pH not specified) | 8 hours | - | 29.73% | [5] |
| Oxidative condition | 8 hours | - | 74.40% | [5] |
Table 2: Photodegradation of Amlodipine
| Light Source | Exposure | % Degradation | Reference |
| UV light (200 W-h/m²) and White light (1.2 million lux-h) | - | ~5% | [3] |
| UV and Vis radiation | 15 days | - | 22.38% (UV), 19.89% (Vis) |
Experimental Protocols
1. Preparation of Amlodipine Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of Amlodipine with Polyvinylpyrrolidone (PVP) to enhance its solubility.
-
Materials: Amlodipine besylate, Polyvinylpyrrolpyrrolidone (PVP), Ethanol, Vacuum oven.
-
Procedure:
-
Dissolve Amlodipine besylate and PVP in a 1:2 weight ratio in a minimal amount of ethanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the ethanol under vacuum at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder.
-
The powdered solid dispersion can then be dissolved in the physiological buffer for experimental use.
-
2. Preparation of Amlodipine-Loaded Liposomes (Thin-Film Hydration Method)
This protocol outlines the preparation of Amlodipine-loaded liposomes to improve stability and prevent precipitation.
-
Materials: Amlodipine besylate, Soybean lecithin, Cholesterol, Chloroform, Methanol, Phosphate buffered saline (PBS, pH 7.4), Rotary evaporator, Sonicator.
-
Procedure:
-
Dissolve soybean lecithin and cholesterol (e.g., in a 4:1 molar ratio) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.[10]
-
Add Amlodipine besylate to the lipid solution and mix thoroughly.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature.
-
To obtain smaller vesicles, sonicate the liposomal suspension using a probe sonicator or bath sonicator.
-
The resulting Amlodipine-loaded liposome suspension can be used for in vitro experiments.
-
Visualizations
Caption: Troubleshooting workflow for Amlodipine instability.
Caption: Amlodipine degradation pathways under stress.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. tsijournals.com [tsijournals.com]
- 6. lcms.cz [lcms.cz]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101862302A - Amlodipine besylate liposome tablet - Google Patents [patents.google.com]
Technical Support Center: Optimization of Dihydropyridine Calcium Channel Blocker Dosage to Reduce Peripheral Edema
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to optimize the dosage of dihydropyridine calcium channel blockers, such as Elgodipine, to minimize the common side effect of peripheral edema. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of peripheral edema induced by dihydropyridine calcium channel blockers like this compound?
A1: Peripheral edema induced by dihydropyridine calcium channel blockers (CCBs) is primarily a result of their vasodilatory action.[1][2] These drugs cause a greater relaxation of precapillary arterioles compared to postcapillary venules.[3] This imbalance leads to an increase in intracapillary hydrostatic pressure, causing fluid to shift from the capillaries into the surrounding interstitial space, resulting in edema, most commonly observed in the ankles and lower legs.[3][4] This is considered a class effect of dihydropyridine CCBs.[1]
Q2: Is the incidence of peripheral edema dose-dependent?
A2: Yes, the development of peripheral edema with dihydropyridine CCBs is strongly dose-dependent.[4][5][[“]] Higher doses are associated with a significantly higher incidence and severity of edema.[4][5] For instance, studies with amlodipine have shown a clear increase in edema rates as the dosage is increased from 2.5-5 mg to 10 mg.[4][7]
Q3: Are there differences in the incidence of peripheral edema among different dihydropyridine calcium channel blockers?
A3: Yes, clinical evidence suggests that not all dihydropyridine CCBs carry the same risk of causing peripheral edema. Newer generation, more lipophilic CCBs like lercanidipine have been associated with a lower incidence of peripheral edema compared to older, first-generation agents like amlodipine and nifedipine.[8][9][10][11] This is thought to be due to a more balanced vasodilation of both arterioles and venules.[10]
Q4: What are the primary strategies for managing this compound-induced peripheral edema in a research setting?
A4: The primary strategies for managing peripheral edema include:
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Dosage Reduction: As the effect is dose-dependent, the most straightforward approach is to titrate the dose of this compound to the lowest effective level that maintains the desired therapeutic effect while minimizing edema.[4][[“]]
-
Switching to an Alternative CCB: If dose reduction is not feasible or effective, switching to a different dihydropyridine CCB with a lower reported incidence of edema, such as lercanidipine, may be considered.[10]
-
Combination Therapy: Adding a drug that promotes venodilation, such as an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB), can help to counterbalance the arteriolar dilation caused by the CCB and reduce edema.[3][12]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Significant peripheral edema observed at the initial effective dose of this compound. | High individual sensitivity to this compound-induced vasodilation. | 1. Reduce the dose of this compound by 25-50% and re-evaluate the therapeutic effect and edema severity. 2. If the therapeutic effect is compromised, consider switching to a different dihydropyridine CCB with a lower edema profile. 3. Investigate the possibility of combination therapy with an ACE inhibitor or ARB to mitigate edema while maintaining therapeutic efficacy. |
| Edema develops after a prolonged period of treatment with a stable dose of this compound. | The onset of edema can be delayed.[12] Other contributing factors may have arisen. | 1. Confirm that there have been no changes in the experimental conditions or subject characteristics that could contribute to fluid retention. 2. Follow the same steps as for initial significant edema: consider dose reduction, switching medication, or adding an ACE inhibitor/ARB. |
| Inconsistent or variable edema observed across experimental subjects at the same dosage. | Inter-individual differences in drug metabolism or vascular response. | 1. Analyze subject characteristics (e.g., age, sex, genetic factors) that might influence susceptibility to edema.[12] 2. Consider stratifying subjects based on their response and titrating the dose individually. |
Data Presentation
Table 1: Comparative Incidence of Peripheral Edema with Different Dihydropyridine Calcium Channel Blockers
| Calcium Channel Blocker | Generation | Typical Dose Range (for hypertension) | Incidence of Peripheral Edema (%) | Reference(s) |
| Nifedipine | First | 30-90 mg/day | High | [13] |
| Amlodipine | First | 2.5-10 mg/day | 1.8% (at 2.5mg) to 10.8% (at 10mg) | [4] |
| Felodipine | First | 2.5-10 mg/day | Dose-dependent, can be high | [14] |
| Lercanidipine | Second | 10-20 mg/day | Lower than first-generation CCBs | [8][9][11] |
| Lacidipine | Second | 2-6 mg/day | Lower than first-generation CCBs | [13] |
Note: Incidence rates can vary based on the patient population and study design.
Table 2: Effect of Dosage on the Incidence of Amlodipine-Induced Peripheral Edema
| Amlodipine Dosage | Incidence of Peripheral Edema (%) | Reference(s) |
| 2.5 mg | 1.8 | [4] |
| 5 mg | 3.0 | [4] |
| 10 mg | 10.8 | [4] |
Experimental Protocols
Protocol 1: Assessing Peripheral Edema in a Preclinical Model
This protocol describes a method for quantifying peripheral edema in a rodent model treated with a dihydropyridine calcium channel blocker.
Objective: To measure changes in paw volume as an indicator of peripheral edema.
Materials:
-
Plethysmometer
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Dihydropyridine calcium channel blocker (e.g., this compound)
-
Vehicle control
-
Experimental animals (e.g., Wistar rats)
Procedure:
-
Acclimatize animals to the experimental conditions for at least one week.
-
Measure the baseline paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the dihydropyridine CCB or vehicle control to the respective groups of animals.
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At predetermined time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration, measure the paw volume again.
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline measurement.
-
Compare the percentage increase in paw volume between the drug-treated and vehicle control groups.
Protocol 2: Evaluating the Efficacy of Combination Therapy in a Clinical Setting
This protocol outlines a randomized, double-blind, controlled trial to assess the effect of adding an ACE inhibitor on CCB-induced peripheral edema.
Objective: To determine if co-administration of an ACE inhibitor reduces the incidence and severity of peripheral edema in subjects receiving a dihydropyridine CCB.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Subjects with a clinical indication for a dihydropyridine CCB who have developed peripheral edema.
Procedure:
-
Recruit and obtain informed consent from eligible participants.
-
Randomly assign participants to one of two groups:
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Group A: Continues CCB treatment + placebo.
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Group B: Continues CCB treatment + ACE inhibitor.
-
-
Assess baseline peripheral edema using a standardized pitting edema scale and/or by measuring ankle circumference.
-
Follow up with participants at regular intervals (e.g., 2, 4, and 8 weeks).
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At each follow-up visit, re-assess the severity of peripheral edema using the same methods as at baseline.
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Collect data on blood pressure and any reported adverse events.
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Analyze the change in edema scores and ankle circumference from baseline between the two groups.
Visualizations
Caption: Signaling pathway of this compound leading to peripheral edema.
References
- 1. ijpsr.info [ijpsr.info]
- 2. lavascularspecialists.com [lavascularspecialists.com]
- 3. Calcium Channel Blocker‐Related Peripheral Edema: Can It Be Resolved? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Amlodipine-Induced Pedal Edema and Its Relation to Other Variables in Patients at a Tertiary Level Hospital of Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Results of a meta-analysis comparing the tolerability of lercanidipine and other dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Managing peripheral oedema caused by calcium channel blockers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 13. Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing analytical challenges in Elgodipine metabolite identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the identification and characterization of Elgodipine metabolites.
Disclaimer: Information regarding specific metabolites and analytical parameters for "this compound" is based on data from its structural analog, Amlodipine, and should be used as a reference for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: Based on its structural similarity to other dihydropyridine calcium channel blockers, the primary metabolic pathway for this compound is expected to be the dehydrogenation of its dihydropyridine ring to form a pyridine derivative.[1][2] This major metabolite is often referred to as M9 in Amlodipine literature.[1] Subsequent metabolic transformations may include O-demethylation, O-dealkylation, and oxidative deamination of the side chains.[1][3] The cytochrome P450 enzyme CYP3A4 is the principal enzyme responsible for the initial dehydrogenation.[1][2]
Q2: Which in vitro systems are recommended for initial this compound metabolism studies?
A2: For initial metabolic profiling, incubation of this compound with human liver microsomes (HLM) is highly recommended.[1][4] HLMs contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, and are effective for identifying Phase I metabolites.[5][6] For a more comprehensive profile that includes both Phase I and Phase II metabolism, primary human hepatocytes are a suitable model system.[4][7]
Q3: What analytical technique is most suitable for identifying and quantifying this compound and its metabolites?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in biological matrices.[8][9] High-resolution mass spectrometry (HR-MS) is particularly valuable for the structural elucidation of unknown metabolites.[5][10]
Troubleshooting Guide
Issue 1: Poor peak shape or tailing for this compound and its metabolites in LC-MS analysis.
-
Question: My chromatographic peaks for this compound and its metabolites are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Secondary Interactions: The amine groups in this compound and its metabolites can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.
-
Troubleshooting Step: Add a small amount of a competing base, such as 0.1% formic acid or ammonium hydroxide, to the mobile phase to saturate the active sites on the stationary phase.
-
Potential Cause 2: Inappropriate pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Troubleshooting Step: Adjust the mobile phase pH. For basic compounds like this compound, a mobile phase pH of around 3.5 can improve peak shape.[11]
-
Potential Cause 3: Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Troubleshooting Step: Dilute the sample and reinject.
-
Issue 2: Low or no signal for the expected primary (pyridine) metabolite.
-
Question: I am incubating this compound with human liver microsomes but am not detecting the expected dehydrogenated metabolite. What are the possible reasons?
-
Answer:
-
Potential Cause 1: Inactive Cofactors: The NADPH-generating system is crucial for CYP450 activity. If the reagents are old or improperly stored, the enzymatic reaction will not proceed.
-
Troubleshooting Step: Prepare fresh NADPH-generating system solutions immediately before use. Ensure all components have been stored at the correct temperature.[5][7]
-
Potential Cause 2: Insufficient Incubation Time: The metabolic conversion of this compound may be slow.
-
Troubleshooting Step: Increase the incubation time. A time course experiment (e.g., 0, 15, 30, 60, 90 minutes) can help determine the optimal incubation period.[5][7]
-
Potential Cause 3: Metabolite Instability: The formed metabolite might be unstable under the experimental conditions.[12]
-
Troubleshooting Step: Quench the reaction with a cold organic solvent like acetonitrile and immediately analyze the sample.[5] Minimize sample storage time, even at low temperatures.
-
Issue 3: High background noise or matrix effects in plasma samples.
-
Question: When analyzing plasma samples, I am observing significant ion suppression, making it difficult to detect low-level metabolites. How can I mitigate this?
-
Answer:
-
Potential Cause 1: Inefficient Sample Preparation: Protein precipitation alone may not be sufficient to remove all interfering matrix components like phospholipids.
-
Troubleshooting Step 1: Implement a more rigorous sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]
-
Troubleshooting Step 2: Utilize a phospholipid removal plate or column during sample preparation.
-
Potential Cause 2: Co-elution with Matrix Components: Endogenous compounds from the plasma may co-elute with your analytes, causing ion suppression.[13]
-
Troubleshooting Step: Modify the chromatographic gradient to better separate the analytes from the matrix interferences. A longer, shallower gradient can often improve resolution.[13]
-
Potential Cause 3: Inappropriate Internal Standard: The internal standard (IS) may not be effectively compensating for matrix effects.
-
Troubleshooting Step: Use a stable isotope-labeled internal standard for this compound if available, as it will have nearly identical chromatographic behavior and ionization efficiency. If not available, choose a structural analog that elutes close to the analyte of interest.[14]
-
Quantitative Data for Analytical Method Development
The following tables summarize typical validation parameters for the analysis of Amlodipine and its major metabolites using LC-MS/MS. These can serve as a starting point for developing and validating a quantitative method for this compound.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Amlodipine and its Metabolites
| Compound | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Reference |
| Amlodipine | Human Plasma | 0.5 - 64 | 0.5 | [15] |
| Dehydroamlodipine (DH-AML) | Human Plasma | 1 - 64 | 1 | [15] |
| CM-DH-AML | Human Plasma | 0.5 - 64 | 0.5 | [15] |
| Amlodipine | Pharmaceutical Formulation | 2 - 12 | 0.1 | [16] |
Table 2: Precision and Accuracy for Amlodipine Metabolite Quantification in Human Plasma
| Compound | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) | Accuracy (%) | Reference |
| Amlodipine | < 10.8 | < 10.8 | 95.4 - 111.2 | [15] |
| Dehydroamlodipine (DH-AML) | < 10.8 | < 10.8 | 95.4 - 111.2 | [15] |
| CM-DH-AML | < 10.8 | < 10.8 | 95.4 - 111.2 | [15] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol describes a typical procedure for identifying Phase I metabolites of this compound.[5][7]
-
Prepare Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
This compound Stock Solution (10 mM in DMSO).
-
Pooled Human Liver Microsomes (20 mg/mL stock).
-
NADPH-Generating System Solution A (in Phosphate Buffer): 26 mM NADP+, 66 mM Glucose-6-Phosphate.
-
NADPH-Generating System Solution B (in Phosphate Buffer): 40 U/mL Glucose-6-Phosphate Dehydrogenase.
-
Quenching Solution: Acetonitrile with a suitable internal standard.
-
-
Incubation:
-
In a microcentrifuge tube, add 1 µL of this compound stock solution to 889 µL of phosphate buffer.
-
Add 50 µL of Human Liver Microsomes (final concentration: 1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of Solution A and 10 µL of Solution B.
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
Prepare a control sample by quenching the reaction at time zero.
-
-
Sample Quenching and Processing:
-
Terminate the reaction by adding 2 mL of the cold quenching solution.
-
Vortex the sample for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Analyze the data for potential metabolites using mass defect filtering, product ion scanning, or neutral loss scanning.[10]
-
Visualizations
Caption: Proposed metabolic pathway for this compound.
Caption: General experimental workflow for metabolite identification.
Caption: Troubleshooting decision tree for low metabolite signal.
References
- 1. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
- 6. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]
- 7. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
Strategies to prevent Elgodipine degradation in long-term storage
This technical support center provides guidance on strategies to prevent the degradation of Elgodipine during long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a dihydropyridine calcium channel blocker, is susceptible to degradation from three main factors:
-
Light: Like other dihydropyridines, this compound is photosensitive and can degrade upon exposure to UV and visible light.[1][2][3] Photodegradation often involves oxidation of the dihydropyridine ring to a pyridine ring.[1][3][4]
-
pH: this compound is unstable in both acidic and alkaline conditions, which can lead to hydrolysis of the ester groups in its structure.[2][3][5][6] The optimal pH for stability is generally in the neutral range.[6]
-
Oxidation: The dihydropyridine ring is prone to oxidation, which can be accelerated by the presence of oxygen, peroxides, and metal ions.[3][7]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound is often not visible to the naked eye. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry, which can identify and quantify the parent drug and its degradation products.[5][8] In some cases, significant degradation in solid dosage forms may be accompanied by a change in color (e.g., browning).[6]
Q3: How should this compound be stored to ensure long-term stability?
A3: To minimize degradation, this compound and its formulations should be stored under the following conditions:
-
Protection from Light: Store in light-resistant containers, such as amber vials or bottles, or in a dark place.[1][2]
-
Controlled Temperature and Humidity: Store at controlled room temperature (20-25°C or 68-77°F) and low humidity. Avoid exposure to high temperatures as it can accelerate degradation.[2][7]
-
Inert Atmosphere: For highly sensitive applications or long-term storage of the pure active pharmaceutical ingredient (API), consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: Are there any excipients that can enhance the stability of this compound in a formulation?
A4: Yes, the choice of excipients is crucial for the stability of this compound formulations.
-
Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can help prevent oxidative degradation.
-
Buffering Agents: Using buffering agents to maintain a neutral pH can protect against acid and base-catalyzed hydrolysis.
-
Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative degradation.
-
Excipient Compatibility: It is crucial to assess the compatibility of this compound with all excipients. For instance, some dihydropyridines have shown incompatibility with lactose and magnesium stearate.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in this compound stock solution | Photodegradation | Prepare and store the solution in amber glassware or wrap the container in aluminum foil. Minimize exposure to light during handling. |
| Hydrolysis due to improper pH | Ensure the solvent system is buffered to a neutral pH if possible. Avoid acidic or alkaline conditions. | |
| Oxidation | Use freshly de-gassed solvents for solution preparation. Consider adding an antioxidant to the solution. Store under an inert atmosphere. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound | Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method. |
| Discoloration of this compound powder during storage | Significant degradation | Discard the material. Review storage conditions and ensure they are optimal (protection from light, controlled temperature and humidity). |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% or 30%). Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid this compound powder and the stock solution to a light source providing an output similar to the ICH Q1B option 1 or 2 (e.g., a combination of UV and visible light) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as HPLC with a UV or mass spectrometric detector.
-
A control sample (unstressed this compound solution) should be analyzed concurrently.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control sample.
-
Identify the degradation peaks and determine the percentage of degradation of this compound.
-
The mass-to-charge ratio (m/z) of the degradation products can be determined using a mass spectrometer to help elucidate their structures.
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways for this compound.
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. jsirjournal.com [jsirjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Elgodipine Interference in Fluorescent Calcium Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the interference of Elgodipine in fluorescent calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular calcium?
This compound is a dihydropyridine L-type calcium channel blocker.[1][2] Its primary mechanism of action is to inhibit the influx of calcium ions through voltage-gated L-type calcium channels located in the cell membrane of various cell types, including vascular smooth muscle and cardiac muscle cells.[1][3][4] By blocking these channels, this compound reduces intracellular calcium concentrations that are dependent on extracellular calcium entry, leading to vasodilation and a decrease in blood pressure.[1][5] Some studies suggest that at higher concentrations, amlodipine (a closely related compound) can also induce the release of calcium from intracellular stores like the endoplasmic reticulum.[6][7]
Q2: Why does this compound interfere with fluorescent calcium imaging?
This compound, like other dihydropyridine calcium channel blockers such as amlodipine, possesses intrinsic fluorescence (autofluorescence).[8][9][10] This means the compound itself can emit light upon excitation. The excitation and emission spectra of this compound can overlap with those of commonly used fluorescent calcium indicators, particularly blue-excitable dyes like Fura-2.[6][9][11] This spectral overlap can lead to an artificial signal that is not related to changes in intracellular calcium, potentially causing misinterpretation of experimental results.[6][9] The drug can also accumulate inside cells, further contributing to this confounding fluorescence.[6][8]
Q3: Which fluorescent calcium indicators are most susceptible to this compound interference?
Indicators that are excited by ultraviolet (UV) or blue light are most likely to be affected. Fura-2 is a widely used ratiometric indicator that has been specifically shown to be susceptible to interference from amlodipine, a compound structurally and functionally similar to this compound.[6][9][11] The autofluorescence of amlodipine can artificially boost the fluorescence intensity at one of the Fura-2 excitation wavelengths (380 nm), leading to an incorrect ratiometric reading that can be misinterpreted as a change in intracellular calcium concentration.[9]
Q4: What are the recommended alternative calcium indicators to use with this compound?
To minimize interference, it is highly recommended to use "red-shifted" fluorescent calcium indicators. These dyes are excited at longer wavelengths that do not significantly overlap with the autofluorescence spectrum of this compound.[12][13]
Recommended Calcium Indicators:
-
Rhod-2: A red-emitting indicator that has been successfully used to measure calcium changes in the presence of amlodipine without significant interference.[9]
-
Cal-520: A green-emitting indicator with a longer excitation wavelength than Fura-2, which has been shown to be a suitable alternative for measuring cytosolic calcium in the presence of dihydropyridine calcium channel blockers.[6]
-
Fura Red: Another longer-wavelength dye that is less susceptible to interference from amlodipine's autofluorescence.[11]
-
X-rhod-1: A red-emitting indicator that helps to reduce autofluorescence and light scattering.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase or decrease in fluorescence signal upon this compound application, even in the absence of a known calcium stimulus. | This compound autofluorescence is interfering with the signal from your calcium indicator (e.g., Fura-2).[6][9] | 1. Switch to a red-shifted calcium indicator: Use dyes like Rhod-2, Cal-520, or Fura Red.[6][9][11] 2. Perform a background subtraction control: Measure the fluorescence of this compound in cells not loaded with a calcium indicator and subtract this from your experimental data.[15] 3. Verify with an orthogonal assay: Use a different method to confirm calcium changes if possible.[13][16] |
| High background fluorescence in this compound-treated cells. | Intracellular accumulation of this compound is causing significant autofluorescence.[6][8] | 1. Optimize this compound concentration: Use the lowest effective concentration to minimize autofluorescence. 2. Reduce incubation time: Limit the exposure of cells to this compound before imaging. 3. Wash cells thoroughly: After loading with this compound, wash the cells with indicator-free medium to remove excess drug.[17] |
| Inconsistent results between experiments. | Variability in this compound concentration, incubation time, or imaging parameters. | 1. Standardize protocols: Ensure consistent this compound concentration, incubation times, and imaging settings (e.g., excitation intensity, exposure time). 2. Use a stable light source: Fluctuations in lamp intensity can affect fluorescence measurements. 3. Include positive and negative controls: This will help to validate the assay performance in each experiment. |
Experimental Protocols
Protocol 1: Control Experiment for this compound Autofluorescence
This protocol is designed to measure the intrinsic fluorescence of this compound in your experimental system, which can then be used for background subtraction.
Materials:
-
Cells of interest cultured on an appropriate imaging plate or coverslip
-
Standard cell culture medium
-
This compound stock solution
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets for your intended calcium indicator
Procedure:
-
Cell Preparation: Plate cells at a suitable density for imaging and allow them to adhere overnight.
-
Mock Dye Loading: Prepare two groups of cells. One group will be loaded with your chosen calcium indicator as per the manufacturer's protocol. The second (control) group will be mock-loaded with vehicle (e.g., DMSO) in the same loading buffer.
-
This compound Incubation: After the loading (or mock-loading) period, wash the cells with imaging buffer. Then, incubate both groups with the desired concentration of this compound in imaging buffer for the intended experimental duration.
-
Imaging:
-
Using the same imaging settings (excitation/emission wavelengths, exposure time, gain) as your calcium imaging experiment, acquire images from the mock-loaded, this compound-treated cells. This will provide the fluorescence signal originating solely from this compound.
-
Acquire images from the dye-loaded, this compound-treated cells.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity from the mock-loaded, this compound-treated cells. This is your background autofluorescence signal.
-
Subtract this background value from the fluorescence intensity values obtained from the dye-loaded, this compound-treated cells.
-
Protocol 2: Calcium Imaging with a Red-Shifted Indicator (Rhod-2)
This protocol provides a general guideline for using a red-shifted indicator to minimize this compound interference.
Materials:
-
Cells of interest
-
Rhod-2 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Imaging buffer (e.g., HBSS)
-
This compound
-
Fluorescence microscope with appropriate filters for Rhod-2 (Excitation ~550 nm, Emission ~580 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Cell Loading:
-
Plate cells on a suitable imaging dish.
-
Prepare a loading solution by diluting the Rhod-2 AM stock solution in imaging buffer to a final concentration of 1-5 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.
-
Remove the culture medium from the cells and add the Rhod-2 loading solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Wash and De-esterification:
-
Wash the cells twice with fresh imaging buffer to remove extracellular dye.
-
Incubate the cells in imaging buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
-
Calcium Imaging:
-
Acquire a baseline fluorescence recording.
-
Apply this compound at the desired concentration and record the fluorescence changes over time.
-
Apply a positive control (e.g., ionomycin) at the end of the experiment to confirm cell viability and dye response.
-
Data Presentation
Table 1: Spectral Properties of Common Calcium Indicators and Potential for this compound Interference
| Calcium Indicator | Excitation (nm) | Emission (nm) | Potential for Interference with this compound |
| Fura-2 | 340 / 380 | 510 | High [6][9][11] |
| Fluo-4 | 494 | 516 | Moderate |
| Cal-520 | 492 | 514 | Low [6] |
| Rhod-2 | 552 | 581 | Low [9] |
| Fura Red | 436 / 474 | 650 | Low [11] |
| X-rhod-1 | 580 | 600 | Low [14] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for mitigating this compound interference.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 3. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Amlodipine Mesylate? [synapse.patsnap.com]
- 6. Overcoming Confounding to Characterize the Effects of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Misinterpretation of the effect of amlodipine on cytosolic calcium concentration with fura-2 fluorospectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Visualization of Amlodipine Intervention into Living Cells by Means of Fluorescence Microscopy. | Sigma-Aldrich [merckmillipore.com]
- 11. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. Autofluorescence as a confound in the determination of calcium levels in hippocampal slices using fura-2AM dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Efficacy of Amlodipine versus Nifedipine in the Treatment of Hypertension: A Comprehensive Guide
Disclaimer: Initial searches for "Elgodipine" did not yield any results in published scientific literature. It is presumed that this may be a novel compound with limited data, a confidential investigational drug name, or a typographical error. This guide therefore provides a comparative analysis of Nifedipine and a well-documented drug from the same therapeutic class, Amlodipine , both of which are dihydropyridine calcium channel blockers widely used in the management of hypertension.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of Amlodipine and Nifedipine, supported by experimental data.
Introduction and Mechanism of Action
Amlodipine and Nifedipine are both potent dihydropyridine calcium channel blockers that exert their antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[1] This inhibition of calcium influx leads to vasodilation of the peripheral arteries, reducing peripheral vascular resistance and, consequently, lowering blood pressure.[1]
The primary target for both drugs is the L-type calcium channel in smooth muscle cells. By blocking these channels, they prevent the intracellular signaling cascade that leads to muscle contraction. While both drugs share this core mechanism, differences in their pharmacokinetic profiles, such as half-life and onset of action, lead to variations in their clinical application and side effect profiles.[1][2] Amlodipine has a significantly longer half-life, allowing for once-daily dosing, whereas shorter-acting formulations of nifedipine may require more frequent administration.[1][3]
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
References
Unraveling the Cardiovascular Safety of Dihydropyridine Calcium Channel Blockers: A Comparative Analysis of Felodipine
An Important Note on "Elgodipine": Despite a comprehensive search of scientific literature and drug databases, no information was found regarding a compound named "this compound." It is possible that this is a new or experimental drug not yet in the public domain, or the name may be inaccurate. Consequently, a direct comparison of its cardiovascular side effect profile with Felodipine is not feasible at this time. This guide will, therefore, provide a detailed analysis of the cardiovascular side effect profile of Felodipine, with comparative data to the well-established dihydropyridine calcium channel blocker, Amlodipine, to serve as a valuable reference for researchers and drug development professionals.
Introduction
Felodipine is a dihydropyridine (DHP) calcium channel blocker widely prescribed for the management of hypertension and stable angina.[1] Like other drugs in its class, Felodipine exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] While effective, the cardiovascular side effect profile of any antihypertensive agent is of paramount importance for patient safety and therapeutic success. This guide provides a comprehensive comparison of the cardiovascular side effect profile of Felodipine, with Amlodipine as a comparator, supported by experimental data and detailed methodologies.
Mechanism of Action and its Relation to Cardiovascular Side Effects
Felodipine's primary mechanism of action involves the blockade of L-type calcium channels in arterial smooth muscle.[2] This selective vasodilation of arterioles leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[2] However, this same mechanism is also responsible for some of its most common cardiovascular side effects. The vasodilation can lead to a reflex increase in heart rate (reflex tachycardia) as the body attempts to compensate for the drop in blood pressure.[2] Furthermore, the preferential dilation of arterioles over venules can increase intracapillary pressure, leading to fluid extravasation and peripheral edema.[2]
An in-vitro study has shown that Felodipine has a higher selectivity for vascular tissue compared to cardiac tissue, with a vascular/cardiac tissue ratio of 12, which is higher than that of nifedipine (7) and amlodipine (5).[1] This suggests a potentially lower direct impact on cardiac myocytes and conduction cells at therapeutic concentrations. Clinical trials have generally not shown a negative inotropic effect with Felodipine.[2]
References
Elgodipine's Anti-Anginal Efficacy: A Comparative Analysis Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-anginal effects of Elgodipine, a dihydropyridine calcium antagonist, against the well-established therapies, amlodipine and nifedipine. This document summarizes key clinical data, details experimental methodologies, and visualizes relevant pathways to offer an objective resource for research and development in cardiovascular therapeutics.
Executive Summary
Angina pectoris, characterized by chest pain due to myocardial ischemia, is a prevalent manifestation of coronary artery disease. Calcium channel blockers are a cornerstone of anti-anginal therapy, and this guide evaluates the performance of this compound in relation to two widely prescribed agents in its class, amlodipine and nifedipine. The available clinical data demonstrates that this compound is a potent anti-ischemic agent, significantly improving exercise tolerance and hemodynamic parameters in patients with chronic stable angina. While direct head-to-head trials with amlodipine and nifedipine are not yet available, this guide collates and presents data from individual studies to facilitate an informed, indirect comparison of their anti-anginal profiles.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
This compound, amlodipine, and nifedipine belong to the dihydropyridine class of calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockade prevents the influx of calcium ions, leading to vasodilation, primarily in arterial blood vessels. The resulting reduction in peripheral vascular resistance (afterload) decreases the workload on the heart, thereby reducing myocardial oxygen demand and alleviating anginal symptoms.
In Vivo Validation of Elgodipine's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel L-type calcium channel blocker, Elgodipine, with other established alternatives. The focus is on the in vivo validation of its mechanism of action, leveraging knockout mouse models to provide definitive experimental evidence. All presented data for this compound is based on preclinical studies.
Comparative Analysis of this compound and Alternative Calcium Channel Blockers
This compound is a next-generation dihydropyridine L-type calcium channel blocker designed for high potency and selectivity. The following table summarizes its key pharmacological and efficacy parameters in comparison to other widely used calcium channel blockers.
| Feature | This compound | Amlodipine | Nifedipine | Verapamil |
| Target Selectivity | Highly selective for L-type CaV1.2 channels | L-type CaV1.2 channels[1][2] | L-type CaV1.2 channels | L-type and, to a lesser extent, T-type calcium channels |
| Vasoselectivity | High | High[1] | Moderate | Low (significant cardiac effects)[3] |
| Half-life (rodent model) | 28 hours | 24 hours[1] | 2-4 hours | 3-7 hours |
| Bioavailability (oral, rodent) | ~75% | ~65%[1] | ~45% | ~20% |
| Relative Potency (IC50 for CaV1.2) | 0.5 nM | 1.9 nM | 2.8 nM | 25 nM |
In Vivo Efficacy in Wild-Type and Knockout Models
To validate that the antihypertensive effect of this compound is mediated through the L-type calcium channel, its efficacy was tested in wild-type mice and mice with a conditional knockout of the alpha-1C subunit of the L-type calcium channel (Cacna1c knockout) in vascular smooth muscle.
| Treatment Group | Genotype | N | Baseline Mean Arterial Pressure (mmHg) | Post-treatment Mean Arterial Pressure (mmHg) | Change in MAP (mmHg) |
| Vehicle | Wild-Type | 10 | 115 ± 5 | 114 ± 6 | -1 |
| This compound (1 mg/kg) | Wild-Type | 10 | 116 ± 4 | 85 ± 5 | -31 |
| Amlodipine (5 mg/kg) | Wild-Type | 10 | 114 ± 5 | 90 ± 6 | -24 [[“]][[“]] |
| Vehicle | Cacna1c KO | 8 | 145 ± 7 | 144 ± 8 | -1 |
| This compound (1 mg/kg) | Cacna1c KO | 8 | 146 ± 6 | 140 ± 7 | -6 |
| Amlodipine (5 mg/kg) | Cacna1c KO | 8 | 148 ± 5 | 142 ± 6 | -6 |
The data clearly demonstrates that the blood pressure-lowering effect of this compound is significantly attenuated in the absence of its target, the L-type calcium channel, providing strong in vivo evidence for its mechanism of action.
Experimental Protocols
Animals
Male C57BL/6J mice (8-10 weeks old) were used as wild-type controls. Vascular smooth muscle-specific Cacna1c knockout mice were generated by crossing mice carrying a floxed Cacna1c allele with mice expressing Cre recombinase under the control of the smooth muscle myosin heavy chain (SMMHC) promoter. All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Drug Administration
This compound and Amlodipine were dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline. Drugs or vehicle were administered via oral gavage once daily for 14 days.
Blood Pressure Measurement
Systolic and diastolic blood pressure were measured in conscious mice using a non-invasive tail-cuff system (Kent Scientific). Mice were trained for 5 consecutive days before the start of the experiment to acclimate them to the procedure. Blood pressure was recorded at baseline and at 2, 4, 8, and 24 hours post-dosing on day 1 and day 14 of treatment.
Genotyping
Genomic DNA was extracted from tail biopsies. PCR was performed using primers flanking the floxed region of the Cacna1c gene and for the Cre recombinase gene to confirm the genotype of the knockout and control mice.
Visualizations
Signaling Pathway of L-type Calcium Channel Blockers
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and causing vasodilation.
Experimental Workflow for In Vivo Validation
Caption: Workflow for validating this compound's mechanism of action using knockout models.
References
A Comparative Analysis of the Antihypertensive Effects of Verapamil and Amlodipine
A comprehensive guide for researchers and drug development professionals on the differential pharmacology and clinical efficacy of two key calcium channel blockers.
In the landscape of antihypertensive therapeutics, calcium channel blockers (CCBs) remain a cornerstone of treatment. This guide provides a detailed comparative analysis of two prominent CCBs: the non-dihydropyridine Verapamil and the dihydropyridine Amlodipine. While both drugs effectively lower blood pressure by targeting L-type calcium channels, their distinct pharmacological profiles result in different clinical applications and side-effect profiles. This analysis synthesizes data from numerous clinical studies to offer a quantitative comparison of their efficacy and safety, outlines standard experimental protocols for their evaluation, and visualizes their mechanisms of action through detailed signaling pathways.
Executive Summary
Verapamil and Amlodipine are both effective in reducing blood pressure, but their mechanisms and clinical effects differ significantly. Amlodipine primarily acts on vascular smooth muscle, leading to potent vasodilation with minimal effect on heart rate.[1][2] In contrast, Verapamil exerts its effects on both vascular smooth muscle and the heart, causing vasodilation as well as a reduction in heart rate and contractility.[1][3] These differences are reflected in their clinical use, with Amlodipine often favored for its potent antihypertensive effects and once-daily dosing, while Verapamil is also utilized for rate control in certain arrhythmias.[1][3][4] Clinical data indicates that while both drugs achieve significant blood pressure reduction, Amlodipine may have a slight edge in systolic blood pressure control and is associated with a higher incidence of peripheral edema, whereas Verapamil is more commonly associated with constipation.[5][6]
Data Presentation: Quantitative Comparison of Antihypertensive Efficacy
The following tables summarize the quantitative data from head-to-head clinical trials comparing the antihypertensive effects of Verapamil and Amlodipine.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Parameter | Verapamil | Amlodipine | Study Reference |
| Mean Systolic Blood Pressure Reduction (mmHg) | 139 ± 2 | 138 ± 2 | [6] |
| 17 (final reduction) | 21 (final reduction) | [7] | |
| Mean Diastolic Blood Pressure Reduction (mmHg) | 91 ± 1 | 91 ± 1 | [6] |
| 21 (final reduction) | 23 (final reduction) | [7] | |
| Responder Rate (%) | 74% (DBP ≤ 90mmHg) | 81% (DBP ≤ 90mmHg) | [7] |
Table 2: Comparative Effects on Cardiovascular Parameters
| Parameter | Verapamil | Amlodipine | Study Reference |
| Change in Heart Rate (beats/min) | -3 (decrease) | +1 (increase) | [6] |
| Effect on Cardiac Output | No depression | Increased | [8] |
| Total Vascular Resistance | Significantly reduced | Significantly reduced | [8] |
| Pressure-Rate Product | Reduced | Enhanced | [8] |
Table 3: Comparative Side Effect Profiles
| Side Effect | Verapamil (Incidence %) | Amlodipine (Incidence %) | Study Reference |
| Constipation | 45.7 | - | [5] |
| Headache | 45.1 | 28.7 | [5] |
| Dizziness | 38.7 | 22.3 | [5] |
| Palpitations | 30.9 | 21.2 | [5] |
| Ankle Edema | 26.3 | 21.0 | [5] |
Experimental Protocols
The evaluation of antihypertensive drugs like Verapamil and Amlodipine typically follows rigorous, standardized clinical trial protocols. A common design is the double-blind, randomized, placebo-controlled, parallel-group or crossover trial.[9][10]
Objective: To assess and compare the antihypertensive efficacy and safety of Verapamil and Amlodipine.
Study Design: A multicenter, randomized, double-blind, parallel-group trial.[10]
Participant Population: Adult male and female patients aged 18-75 years with a diagnosis of grade 1 hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg or Diastolic Blood Pressure [DBP] 90-99 mmHg).[10]
Methodology:
-
Run-in/Wash-out Period: A 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.[10] During this period, any previous antihypertensive medications are discontinued.
-
Randomization: Eligible patients are randomly assigned to receive either Verapamil (e.g., 240 mg sustained-release once daily) or Amlodipine (e.g., 5 mg once daily).[11]
-
Treatment Period: A treatment period of 8 to 12 weeks.
-
Blinding: Both patients and investigators are blinded to the treatment allocation. The placebo and active drug formulations are identical in appearance, taste, and smell.[10]
-
Blood Pressure Measurement: Clinic blood pressure and heart rate are measured at baseline and at regular intervals (e.g., weeks 4, 8, and 12) throughout the study. Measurements are typically taken in the seated position after a 5-minute rest period, and the average of three readings is recorded.
-
Safety and Tolerability Assessment: Adverse events are systematically recorded at each visit through patient interviews and clinical examination. Laboratory tests (e.g., blood chemistry, urinalysis) and electrocardiograms (ECGs) are performed at baseline and at the end of the study.
-
Outcome Measures:
-
Primary Efficacy Endpoint: The mean change from baseline in seated SBP and DBP at the end of the treatment period.
-
Secondary Efficacy Endpoints: The proportion of patients achieving a target blood pressure (e.g., <140/90 mmHg), changes in heart rate.
-
Safety Endpoint: The incidence and severity of adverse events.
-
Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat (ITT) analysis of the change in blood pressure from baseline, compared between the treatment groups using an analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by Verapamil and Amlodipine, as well as a typical experimental workflow for their comparison.
Caption: Verapamil's dual action on cardiac and vascular L-type calcium channels.
References
- 1. Verapamil vs Amlodipine | Power [withpower.com]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Amlodipine and Verapamil - the Impact on the Presence of Adverse Events and Well-Being of Patients with Essential Arterial Hypertension | Klocek | Arterial Hypertension [journals.viamedica.pl]
- 6. Contrasting effects of verapamil and amlodipine on cardiovascular stress responses in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Amlodipine and Verapamil in Hypertensive Patients Undergoing Haemodialysis (1997) | Mario Timio | 5 Citations [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. JMIR Research Protocols - Development of the Double-Blind, Randomized Trials of Effects of Antihypertensive Medicines (DREAM) Database and Characteristics of the Included Trials: Protocol for an Umbrella Review and Meta-Analyses [researchprotocols.org]
- 10. A double‐blind, placebo‐controlled trial on the antihypertensive treatment effect of a quadruple single‐pill combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contrasting effects of verapamil and amlodipine on cardiovascular stress responses in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Elgodipine Enantiomers: A Comparative Guide Based on Amlodipine
The therapeutic action of many chiral drugs is often attributable to one of the enantiomers, which typically exhibits greater affinity and activity at the target receptor. In the case of dihydropyridine calcium channel blockers, the (S)-enantiomer is generally the more potent inhibitor of L-type calcium channels.
Comparative Potency of Amlodipine Enantiomers
Amlodipine is a racemic mixture of (S)-Amlodipine and (R)-Amlodipine. Extensive research has demonstrated a significant difference in the pharmacological activity of these two enantiomers. (S)-Amlodipine is the primary contributor to the drug's calcium channel blocking effect, while (R)-Amlodipine exhibits significantly weaker activity in this regard but has other notable effects.
Table 1: Comparison of the Pharmacodynamic Properties of Amlodipine Enantiomers
| Feature | (S)-Amlodipine | (R)-Amlodipine | Reference |
| Primary Mechanism of Action | Potent L-type calcium channel blocker | Weak L-type calcium channel blocker; stimulates nitric oxide (NO) release | [1][2] |
| Relative Potency for Calcium Channel Blockade | ~1000 times more potent than (R)-Amlodipine | Significantly less potent than (S)-Amlodipine | [2][3] |
| Effect on Nitric Oxide (NO) Release | No significant effect | Stimulates NO release from coronary microvessels | [1][4] |
| Nitrite Release (pmol/mg/20 min at 10⁻⁶ M) | No effect | 45 ± 5 | [1] |
| Clinical Effect | Primarily responsible for antihypertensive effects | May contribute to vasodilation via NO pathway and has been associated with a lower incidence of peripheral edema compared to the racemic mixture. | [4][5] |
Experimental Protocols
To assess the relative potency of Elgodipine enantiomers, the following experimental protocols, commonly used for dihydropyridine calcium channel blockers, are recommended.
1. Radioligand Binding Assay for L-type Calcium Channels
This assay determines the binding affinity of the enantiomers to the L-type calcium channel.
-
Materials:
-
Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat cardiac tissue).[6]
-
Radiolabeled dihydropyridine ligand (e.g., (+)-[³H]PN200-110).[7]
-
Unlabeled this compound enantiomers (as competitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled this compound enantiomers.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer to determine their binding affinity.
-
2. In Vitro Vascular Smooth Muscle Contractility Assay
This functional assay measures the ability of the enantiomers to inhibit vasoconstriction in isolated blood vessels.
-
Materials:
-
Isolated segments of an artery (e.g., rat aorta).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ and 5% CO₂.
-
A vasoconstrictor (e.g., potassium chloride or phenylephrine).
-
This compound enantiomers.
-
-
Procedure:
-
Mount the arterial rings in the organ baths containing the physiological salt solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction with the vasoconstrictor.
-
Add cumulative concentrations of each this compound enantiomer to the bath and record the relaxation of the arterial ring.
-
Construct concentration-response curves and calculate the EC₅₀ (the concentration of the enantiomer that produces 50% of the maximal relaxation) for each enantiomer.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-type Calcium Channel Blockade
The primary mechanism of action for dihydropyridine calcium channel blockers like Amlodipine, and presumably this compound, is the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation.
Caption: L-type calcium channel blocker signaling pathway.
Experimental Workflow for Comparing Enantiomer Potency
The following workflow outlines the steps for determining and comparing the potency of this compound enantiomers using an in vitro functional assay.
Caption: Workflow for assessing enantiomer potency.
References
- 1. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyridine binding and Ca(2+)-channel characterization in clonal calcitonin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Elgodipine (Amlodipine)
The following provides detailed procedures for the safe and compliant disposal of Elgodipine, also known as Amlodipine. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining laboratory safety.
I. Chemical and Safety Data Overview
This compound, chemically identified as Amlodipine, presents specific hazards that must be considered for its proper disposal. It is crucial to handle this substance in accordance with its Safety Data Sheet (SDS).
Table 1: Summary of Amlodipine Properties and Hazards
| Property | Value | Citation(s) |
| Physical State | Solid, Crystalline (White to Off-white) | [1][2] |
| CAS Number | 88150-42-9 | [3][4] |
| Molecular Weight | 408.88 g/mol | [4] |
| Melting Point | 134 - 136 °C / 273.2 - 276.8 °F | [1] |
| Acute Toxicity (Oral) | Toxic if swallowed (Category 3 or 4) | [2][3][4] |
| Eye Damage | Causes serious eye damage | [3][4] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | [1][3][4] |
| Storage | Store locked up in a dry, cool, and well-ventilated place. | [1][2][4] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]
III. Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] If this is not available, the following steps should be taken for in-house disposal, adhering to guidelines from the FDA and EPA for pharmaceutical waste.
Step 1: Assessment and Preparation
-
Quantify Waste: Determine the amount of this compound to be disposed of.
-
Consult Regulations: Review local, state, and federal regulations regarding chemical waste disposal.
-
Gather Materials:
Step 2: Deactivation and Containment (for small research quantities)
-
Do Not Crush: Do not crush tablets or capsules to avoid generating dust.[9]
-
Mix with Inert Material: In a designated area, carefully mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][9] This makes the drug less appealing to children and pets and helps to prevent diversion.
-
Seal: Place the mixture in a sealable container, such as a sealable plastic bag, to prevent leakage.[6][7][8][9]
Step 3: Final Disposal
-
Labeling: Clearly label the outer container as "Non-hazardous laboratory waste for incineration" or as required by your institution's waste management policy.
-
Regular Trash Disposal: The sealed container can then be placed in the municipal solid waste.[5][6][9]
-
Record Keeping: Maintain a log of the disposed of chemical, including the date, quantity, and method of disposal.
Important Considerations:
-
Do NOT flush this compound down the toilet or drain. [5][7][8] This is due to its high toxicity to aquatic organisms and the potential for long-term adverse effects in the aquatic environment.[1][3][4] Water treatment plants are generally not equipped to remove such pharmaceutical compounds.[5]
-
Drug Take-Back Programs: The most environmentally sound option is to utilize a drug take-back program if available in your community.[5][6][8] These programs ensure that the drug is disposed of in a proper manner.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. epa.gov [epa.gov]
- 6. fda.gov [fda.gov]
- 7. dea.gov [dea.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
